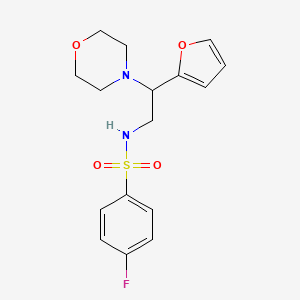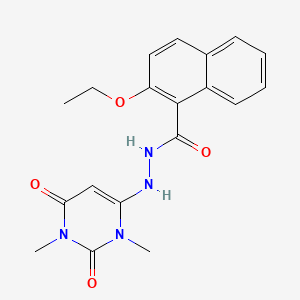
N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a nitrobenzene moiety, which is a benzene ring substituted with a nitro group (-NO2) and a hydrazide group (-CONHNH2).
準備方法
The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Nitration of Benzene: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Formation of Hydrazide: The nitrobenzene derivative is then reacted with hydrazine hydrate to form the hydrazide group.
Coupling Reaction: Finally, the pyrimidine derivative is coupled with the nitrobenzohydrazide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways.
類似化合物との比較
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide can be compared with similar compounds such as:
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide: This compound has similar structural features but different substituents on the benzene ring.
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,5-dimethoxybenzamide: This compound also shares the pyrimidine ring but has different functional groups attached to the benzene ring.
The uniqueness of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-nitrobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13N5O5 |
|---|---|
分子量 |
319.27 g/mol |
IUPAC名 |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C13H13N5O5/c1-16-10(7-11(19)17(2)13(16)21)14-15-12(20)8-5-3-4-6-9(8)18(22)23/h3-7,14H,1-2H3,(H,15,20) |
InChIキー |
MTISFLFXRWVTKT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971080.png)
![N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B14971083.png)
![6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971093.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B14971099.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14971106.png)
![3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14971114.png)
![4-(benzyloxy)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B14971123.png)



![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B14971153.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971155.png)

